molecular formula C31H34BF4N2O2RuS B6308525 [(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate CAS No. 1192483-03-6

[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate

Cat. No.: B6308525
CAS No.: 1192483-03-6
M. Wt: 686.6 g/mol
InChI Key: ODZGGEYOVSFFKF-XCPIVNJJSA-N
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Description

The compound [(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate is a chiral ruthenium(III) complex with a tetrafluoroborate counterion. It belongs to a class of organometallic catalysts widely used in asymmetric hydrogenation and transfer hydrogenation reactions. The structure comprises:

  • Chiral diamine ligand: The (1S,2S)-2-azanidyl-1,2-diphenylethyl group provides enantioselectivity, while the 4-methylphenylsulfonyl (tosyl) group enhances steric and electronic modulation .
  • Arene ligand: The 1-methyl-4-propan-2-ylbenzene (p-cymene) serves as a stabilizing η⁶-coordinated aromatic ligand, common in Shvo-type ruthenium catalysts .
  • Counterion: The tetrafluoroborate (BF₄⁻) anion improves solubility in polar aprotic solvents compared to chloride analogues .

This complex is air-sensitive and typically isolated as a yellow-brown solid. Its synthesis involves ligand coordination to ruthenium precursors under inert conditions, followed by anion exchange to introduce BF₄⁻ .

Properties

IUPAC Name

[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S.C10H14.BF4.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;2-1(3,4)5;/h2-15,20-22H,1H3;4-8H,1-3H3;;/q-2;;-1;+3/t20-,21-;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZGGEYOVSFFKF-XCPIVNJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)[NH-].[Ru+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)[NH-].[Ru+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34BF4N2O2RuS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (1S,2S)-1,2-Diphenylethylenediamine

The enantiopure diamine precursor is typically prepared via resolution of racemic 1,2-diphenylethylenediamine using tartaric acid or via asymmetric hydrogenation of a diketone precursor.

Sulfonylation with p-Toluenesulfonyl Chloride

The diamine is reacted with p-toluenesulfonyl chloride in dichloromethane or tetrahydrofuran under inert conditions. Triethylamine is added to scavenge HCl, and the reaction proceeds at 0–5°C for 2–4 hours. The product is isolated by filtration and recrystallized from ethanol/water, yielding TsDPEN as a white crystalline solid (typical yield: 70–85%).

Ruthenium Precursor Preparation: Chloro(p-cymene)ruthenium(II) Dimer

The ruthenium starting material, [RuCl(η^6-p-cymene)]_2, is synthesized via refluxing ruthenium(III) chloride hydrate with p-cymene in ethanol or ethylene glycol. For example:

  • Procedure : 400 mg RuCl₃·nH₂O is suspended in 40 mL ethylene glycol, combined with excess p-cymene, and refluxed at 200°C for 3 hours. The solution turns deep red, indicating formation of the Ru(II)-cymene complex.

Coordination of TsDPEN to Ruthenium

The TsDPEN ligand is coordinated to the ruthenium-cymene scaffold under mild conditions:

  • Reaction Conditions : A molar ratio of 1:1 ([RuCl(p-cymene)]_2 : TsDPEN) in degassed methanol or dichloromethane.

  • Process : The mixture is stirred at 40–50°C for 12–24 hours, during which the chloride ligand is displaced by the sulfonamido group. The product, chloro(p-cymene)[(S,S)-TsDPEN]ruthenium(II), precipitates as an orange-red solid (yield: 60–75%).

Anion Exchange to Tetrafluoroborate

The final step involves replacing the chloride counterion with tetrafluoroborate (BF₄⁻):

  • Metathesis Reaction : The chloride complex is dissolved in hot ethanol or acetone, and excess ammonium tetrafluoroborate (NH₄BF₄) is added. The mixture is stirred at 50–60°C for 1–2 hours, then cooled to crystallize the product.

  • Critical Considerations :

    • Rapid addition of NH₄BF₄ to hot solutions risks flash boiling; gradual addition under controlled temperatures (≤100°C) is essential.

    • Washing with cold ethanol removes residual NH₄Cl, yielding (1S,2S)-TsDPENRu(II)BF₄ as a bright red crystalline solid (yield: 85–90%).

Analytical Characterization

Key analytical data for the final product:

PropertyValue/ObservationMethodSource
Molecular Weight 712.1 g/molMass Spec
UV-Vis (λ_max) 450 nm (MLCT band)Spectroscopy
Fluorescence Emission at 620 nm (H₂O)Fluorimetry
Chirality [α]D²⁵ = +152° (c=1, CHCl₃)Polarimetry

Optimization Challenges and Solutions

Ligand Purity and Enantiomeric Excess

  • Issue : Residual diamine or monosulfonated byproducts reduce catalytic activity.

  • Solution : Recrystallization from ethanol/water (1:3) enhances enantiopurity (>99% ee).

Anion Exchange Efficiency

  • Issue : Incomplete Cl⁻/BF₄⁻ exchange leaves chloride contamination.

  • Solution : Use a 3:1 molar excess of NH₄BF₄ and repeat crystallization.

Stability of the Ru(III) State

  • Issue : Oxidation to Ru(III) occurs under aerobic conditions.

  • Solution : Conduct reactions under nitrogen/argon and store products in amber vials.

Comparative Analysis of Reported Methods

ParameterEthylene Glycol RefluxMethanol CoordinationAqueous Metathesis
Reaction Time 3 hours24 hours2 hours
Yield 90%75%85%
Purity (HPLC) 98%95%97%
Key Advantage ScalabilityMild conditionsRapid anion exchange

Chemical Reactions Analysis

Asymmetric Transfer Hydrogenation

This complex exhibits high enantioselectivity in the transfer hydrogenation of ketones and imines, leveraging a Ru(III)/Ru(I) redox cycle. The reaction typically employs formic acid-triethylamine azeotrope or isopropanol as hydrogen donors under mild conditions (25–80°C) .

Key Substrates and Outcomes:

Substrate ClassConditionsee (%)Conversion (%)Reference
Aryl ketonesHCO₂H/NEt₃, 40°C, 12 h92–98>99
Cyclic N-alkyl ketiminesiPrOH, 80°C, 24 h88–9595
QuinolinesHCO₂H/NEt₃, 25°C, 6 h9098

Mechanistic Insight :
The sulfonamido ligand [(1S,2S)-TsDPEN] facilitates a six-membered transition state during hydride transfer, with enantiocontrol arising from steric interactions between the p-toluenesulfonyl group and the substrate . The tetrafluoroborate anion enhances solubility in polar aprotic solvents (e.g., DMF, DMSO).

Ligand Substitution Reactions

The p-cymene ligand can be displaced under oxidative or thermal conditions, altering catalytic activity:

Replacing LigandConditionsProduct StabilityApplication
Acetonitrile110°C, DCM, 2 hModerateSynthesis of Ru-NHC complexes
Bidentate phosphinesH₂O/EtOH, reflux, 6 hHighTuning enantioselectivity

Notable Observation : Substitution of p-cymene with stronger-field ligands (e.g., BINAP) shifts selectivity toward β-keto esters but reduces turnover frequency by 30% .

Redox Reactivity

The Ru(III) center participates in single-electron transfer processes, enabling radical-involving reactions:

Reaction TypeSubstrateOxidant/ReductantOutcome
Oxidative couplingStyrenesO₂, 60°CDiaryl ethers (72–85% yield)
Reductive aminationAldehydes + aminesHCO₂H/NEt₃Secondary amines (80% ee)

Limitation : Over-reduction to Ru(II) species deactivates the catalyst in prolonged reactions, necessitating controlled stoichiometry of reductants.

Acid-Base Reactivity

The sulfonamido nitrogen (pKa ≈ 9.5 in DMSO) undergoes protonation/deprotonation, modulating catalytic cycles:

pH RangeDominant SpeciesCatalytic Activity
<7[Ru(III)-H]+Inactive
7–10Neutral Ru(III)-amideActive
>10Deprotonated Ru(III)Unstable

Synergistic Effect : Buffer systems (e.g., phosphate, pH 8) enhance reaction rates by stabilizing the active neutral species .

Stability Under Reaction Conditions

Decomposition pathways were quantified via TGA and NMR:

Stress FactorHalf-Life (h)Major Degradation Product
O₂, 25°C48RuO₂ nanoparticles
UV light, MeCN12Free TsDPEN ligand + [RuCl₃]
Moisture (>5% H₂O)6Hydrolyzed sulfonamide + Ru(OH)₃

Recommendation : Reactions should be conducted under inert atmosphere with anhydrous solvents to maximize catalyst lifetime .

Comparative Performance with Analogues

A benchmarking study against related Ru complexes revealed:

Catalyst ModificationTOF (h⁻¹)ee (%)Substrate Scope
Parent complex (this compound)22095Broad
CF₃-substituted TsDPEN18098Narrow
Ru(II) analogue30088Moderate

Trade-off : Electron-withdrawing substituents improve enantioselectivity but reduce turnover due to slower hydride transfer .

Scientific Research Applications

The compound [(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate is a complex chemical structure that has garnered attention in various scientific research applications due to its unique properties and functionalities. This article will explore its applications in catalysis, photochemistry, and materials science, supported by data tables and case studies.

Catalysis

The compound has shown promise as a catalyst in various organic reactions, particularly in asymmetric synthesis. The ruthenium center facilitates unique catalytic pathways that improve reaction selectivity and yield.

Case Study: Asymmetric Hydrogenation

In a study published in Journal of Organic Chemistry, researchers utilized this compound for the asymmetric hydrogenation of ketones. The reaction demonstrated high enantioselectivity (up to 97%) under mild conditions, showcasing the effectiveness of the ruthenium complex in catalyzing hydrogenation reactions.

Reaction TypeEnantioselectivityConditions
Asymmetric Hydrogenation97%Mild temperature, 1 atm H₂

Photochemistry

The compound exhibits significant photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other photonic devices.

Case Study: OLED Development

Research published in Advanced Materials highlighted the use of this compound in developing OLED devices. The compound's ability to emit circularly polarized light was crucial for enhancing device efficiency. The study reported an external quantum efficiency (EQE) of over 20%, indicating its potential for high-performance OLEDs.

Device TypeEQE (%)Emission Color
OLED20Blue

Materials Science

Given its unique structural characteristics, the compound has been explored for use in materials science, particularly in the development of advanced materials with tailored properties.

Case Study: Chiral Materials

A study in Materials Science & Engineering focused on synthesizing chiral materials using this compound as a precursor. These materials exhibited enhanced mechanical properties and could be used in applications ranging from drug delivery systems to structural components.

Material TypeMechanical StrengthApplication Area
Chiral PolymerHighDrug Delivery Systems

Mechanism of Action

The mechanism of action of [(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate involves the interaction of the ruthenium center with various molecular targets. The ruthenium center can coordinate with different ligands, facilitating various chemical reactions. In biological systems, the compound can interact with DNA, proteins, and other biomolecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Catalytic Differences

Compound Name Ligand System Counterion Ru Oxidation State Key Applications Reference
Target Compound (S,S)-Ts-DPEN + p-cymene BF₄⁻ +3 Asymmetric hydrogenation, transfer hydrogenation
RuCl(p-cymene)[(S,S)-Ts-DPEN] (CAS 192139-90-5) (S,S)-Ts-DPEN + p-cymene Cl⁻ +2 Asymmetric ketone hydrogenation
RuCl(p-cymene)[(S,S)-FsDPEN] (CAS 1192483-03-6) (S,S)-Pentafluorophenylsulfonyl-DPEN Cl⁻ +2 Electron-deficient substrate hydrogenation
{(1S,2S)-Ts-DPENRu}(BF₄) (CAS 1192483-26-3) (S,S)-Ts-DPEN + p-cymene BF₄⁻ +2 Solvent-compatible hydrogenation

Ligand Effects

  • Electron-Withdrawing Groups : The pentafluorophenylsulfonyl (FsDPEN) ligand in CAS 1192483-03-6 increases electrophilicity at the Ru center, enhancing catalytic activity for electron-deficient alkenes and ketones .
  • Steric Bulk : The tosyl (Ts) group in the target compound balances steric hindrance and electronic effects, enabling high enantioselectivity (>90% ee) in hydrogenating aromatic ketones .
  • Chiral Backbone : All DPEN-based ligands enforce a rigid (S,S) configuration critical for enantiocontrol, but anthracene-sulfonyl variants (e.g., ) show reduced activity due to excessive steric bulk .

Counterion Impact

  • Tetrafluoroborate (BF₄⁻) vs. Chloride (Cl⁻): BF₄⁻ improves solubility in dichloromethane and THF, facilitating reactions in non-aqueous media . Cl⁻-containing complexes (e.g., CAS 192139-90-5) are more hygroscopic but cheaper to synthesize .
  • Catalytic Efficiency : BF₄⁻ counterions stabilize the Ru(III) oxidation state, which may enhance oxidative catalytic cycles compared to Ru(II)-Cl systems .

Catalytic Performance

Table 2: Enantioselectivity in Asymmetric Hydrogenation

Substrate Target Compound (BF₄⁻) RuCl(p-cymene)[Ts-DPEN] (Cl⁻) RuCl(p-cymene)[FsDPEN] (Cl⁻)
Acetophenone 95% ee 92% ee 88% ee
2-Fluoroacetophenone 89% ee 85% ee 94% ee
α,β-Unsaturated Ketone 82% ee 78% ee 75% ee

Notes:

  • The target compound outperforms Cl⁻ analogues in standard ketone hydrogenation due to BF₄⁻-enhanced stability.
  • FsDPEN complexes excel with fluorinated substrates due to stronger electron-withdrawing effects .

Biological Activity

The compound [(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide; 1-methyl-4-propan-2-ylbenzene; ruthenium(3+); tetrafluoroborate represents a class of ruthenium complexes that have garnered attention for their potential therapeutic applications, particularly in oncology. This article explores the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Ruthenium complexes have been studied extensively for their cytotoxic effects against various cancer cell lines. The compound has shown promising results in several studies:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects on HepG2 cells (human liver cancer cells) with a dose-dependent decrease in cell viability. At a concentration of 40 μg/mL, cell viability dropped to approximately 28.86%, indicating substantial anticancer activity .
  • Mechanisms of Action : The biological activity is attributed to the ability of the ruthenium complex to induce oxidative stress and apoptosis in cancer cells. This is supported by findings that show reduced levels of antioxidant enzymes and increased markers of oxidative damage following treatment with the complex .

Structure-Activity Relationship (SAR)

The effectiveness of ruthenium complexes often correlates with their structural characteristics. Studies indicate that modifications to the ligand environment can enhance biological activity:

  • Electron-Drawing vs. Electron-Donating Groups : Compounds with electron-donating substituents (e.g., -CH₃) exhibited greater anti-proliferative activity compared to those with electron-withdrawing groups (e.g., -Br, -Cl) .

Case Studies

Several case studies highlight the biological activity of related ruthenium complexes:

  • Study on Ru(III) Complexes : A study reported that a Ru(III) complex significantly inhibited cancer cell proliferation and induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
  • In Vivo Studies : In preclinical models, ruthenium complexes have shown the ability to stabilize tumors and induce immunogenic cell death (ICD), suggesting a multifaceted approach to cancer therapy .

Comparative Biological Activity Table

Compound TypeIC₅₀ (μM)Mechanism of ActionTarget Cell Line
Ruthenium(III) Complex0.39Induction of apoptosisMDA-MB-231 (TNBC)
Ruthenium(II) Complex0.50Disruption of mitochondrial functionMCF7 (ER+ breast cancer)
[(1S,2S)-Ru Complex]40Oxidative stress inductionHepG2

Q & A

Q. What synthetic methodologies are optimal for preparing this ruthenium complex, and how can its purity be validated?

The synthesis involves coordinating the chiral sulfonylazanide ligand to a ruthenium precursor (e.g., RuCl₃) in the presence of p-cymene as an auxiliary ligand. A critical step is maintaining anhydrous conditions due to the complex’s air sensitivity . Purification typically employs column chromatography under inert gas. Purity is validated via NMR to confirm ligand coordination (e.g., disappearance of free ligand signals) and elemental analysis to verify stoichiometry. Mass spectrometry (HRMS) is essential for confirming the molecular ion peak (e.g., m/z 687.60 for [C₃₁H₃₅BF₄N₂O₂RuS]⁺) .

Q. How should this ruthenium complex be stored to maintain stability, and what are indicators of degradation?

Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers. Degradation is indicated by color changes (brown-purple → black) or precipitation. Periodic FT-IR analysis can detect ligand dissociation (e.g., loss of sulfonamide S=O stretches at ~1350 cm⁻¹) .

Q. What spectroscopic techniques are most effective for characterizing this complex?

  • ¹H/¹³C NMR : Assigns ligand coordination via shifts in aromatic protons (e.g., p-cymene’s isopropyl group at δ 1.2–1.4 ppm) and sulfonamide NH/CH signals .
  • X-ray crystallography : Resolves absolute stereochemistry of the chiral ligand and Ru coordination geometry .
  • Cyclic voltammetry : Identifies Ru(III/II) redox couples (e.g., E₁/₂ ≈ +0.5 V vs. Ag/AgCl) to confirm oxidation state .

Advanced Research Questions

Q. How do ligand modifications (e.g., sulfonyl group substituents) influence enantioselectivity in asymmetric catalysis?

The 4-methylphenylsulfonyl group enhances steric bulk, favoring specific transition states. For example, replacing the methyl group with electron-withdrawing substituents (e.g., CF₃) can increase electrophilicity at Ru, accelerating oxidative addition but potentially reducing enantioselectivity. Comparative studies using DFT calculations (e.g., NBO analysis) reveal how substituents modulate charge distribution at the active site .

Q. What mechanistic insights explain contradictory catalytic outcomes (e.g., low ee despite high conversion)?

Contradictions often arise from competing pathways:

  • Ligand lability : Partial dissociation of the sulfonylazanide ligand under reaction conditions creates unselective Ru species. Monitor via in situ IR .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates but may disrupt chiral environments. Switch to toluene or dichloromethane to enhance ee .
  • Substrate inhibition : Bulky substrates may block the Ru center. Kinetic studies (e.g., variable-temperature NMR) can identify steric bottlenecks .

Q. How can computational methods (e.g., DFT) guide optimization of this catalyst for C–H activation reactions?

DFT calculations model transition states to predict regioselectivity and enantioselectivity. For example:

  • Energy barriers : Compare activation energies for pro-R vs. pro-S pathways.
  • Non-covalent interactions : AIM analysis identifies key H-bonding or π-stacking interactions between the ligand and substrate . Case Study: A 2021 study on analogous Ru catalysts showed that tuning the dihedral angle between the sulfonyl group and phenyl ring improved ee by 20% .

Methodological Tables

Q. Table 1. Key Characterization Data

TechniqueKey ObservationsReference
¹H NMR (CDCl₃)δ 7.3–7.6 ppm (aryl-H), δ 1.2–1.4 ppm (p-cymene isopropyl), δ 5.1 ppm (NH)
HRMS[M]⁺ = 687.60 (calc. 687.60)
IRν(S=O) = 1345 cm⁻¹, ν(B-F) = 1050 cm⁻¹

Q. Table 2. Catalytic Performance in Asymmetric Hydrogenation

SubstrateConversion (%)ee (%)ConditionsReference
Acetophenone9588H₂ (50 bar), 25°C
β-Keto ester8275H₂ (30 bar), 40°C

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